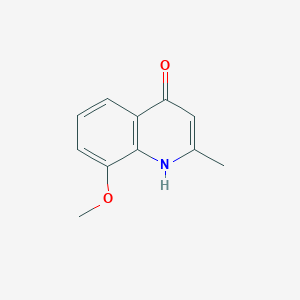

4-羟基-8-甲氧基-2-甲基喹啉

描述

4-Hydroxy-8-methoxy-2-methylquinoline is a compound that belongs to the quinoline family, characterized by a quinoline core structure with specific substituents at the 4, 8, and 2 positions. The presence of hydroxy and methoxy groups in the molecule suggests potential for varied chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives with specific substituents can be complex, requiring selective protection and deprotection steps. For instance, the synthesis of 4-alkoxy-8-hydroxyquinolines involves protecting the hydroxyl group at the 8-position with a tosyl group, followed by alkylation and subsequent removal of the protective group . Similarly, the synthesis of 4-anilino-8-methoxy-2-phenylquinoline derivatives includes steps that ensure the correct placement of substituents to achieve the desired antiproliferative activity . The synthesis of 3-acyl-4-methoxy-1-methylquinolinones and their reaction with hydroxylamine under various conditions also demonstrates the complexity of synthesizing substituted quinolines .

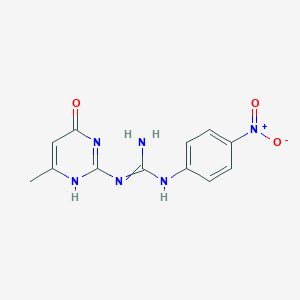

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical reactivity and biological activity. For example, the crystal structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a related compound, was determined using X-ray diffraction, revealing the presence of a strong intramolecular hydrogen bond . This kind of structural information is essential for understanding the reactivity and interaction of quinoline derivatives with biological targets.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions depending on their substituents. The reaction of 3-acyl-4-methoxy-1-methylquinolinones with hydroxylamine leads to regioisomeric isoxazoloquinolinones, demonstrating the influence of substituents on reaction pathways . The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline involves cyclization, nitrification, and chlorination steps, indicating the versatility of quinoline derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-8-methoxy-2-methylquinoline are influenced by its functional groups. The hydroxy group can participate in hydrogen bonding, affecting solubility and reactivity, while the methoxy group can influence the electron distribution within the molecule. The synthesis and characterization of related compounds, such as 4-aminoquinolines with hydroxy or methoxy substituents, provide insights into the antimicrobial activity and suggest slight antibacterial properties against various bacteria . Additionally, hydroxy analogues of the antimalarial drug primaquine show activity in forming methemoglobin and depleting glutathione in human erythrocytes, highlighting the potential biological implications of hydroxy substituents in quinoline derivatives10.

科学研究应用

抗菌活性: 一些4-羟基-8-甲氧基-2-甲基喹啉衍生物,如4-氨基-8-甲基喹啉取代了羟基或甲氧基,已被研究其对革兰氏阳性和阴性细菌的抗菌活性 (Meyer et al., 2001)。

抑制牙菌斑: 包括4-羟基-8-甲氧基-2-甲基喹啉衍生物在内的羟基喹啉已显示出作为牙菌斑抑制剂的潜力。它们的抗菌活性和抗牙菌斑活性已被评估,几种类似物在体外显示出抗牙菌斑活性 (Warner et al., 1975)。

对癌细胞的抗增殖作用: 某些4-苯胺基衍生的4-羟基-8-甲氧基-2-甲基喹啉已被合成并评估其抗增殖活性,显示出对多种癌细胞系,包括结肠和乳腺癌细胞的显著影响 (Chen et al., 2006)。

抗利什曼原虫活性: 8-氨基喹啉,可能包括4-羟基-8-甲氧基-2-甲基喹啉的衍生物,已在体外人类巨噬细胞中评估其抗利什曼原虫活性,某些羟基化合物特别活跃 (Berman & Lee, 1983)。

天然防腐剂的开发: 包括2-甲基-8-羟基喹啉在内的4-甲基喹啉类似物已被研究其对食源性细菌的抗微生物活性,暗示在天然食品防腐剂开发中的潜在应用 (Kim et al., 2014)。

抑制DNA修复酶PARP: 包括8-甲氧基和8-甲基喹唑啉酮在内的DNA修复酶聚(ADP-核糖)聚合酶(PARP)的抑制剂已显示出在癌症治疗中抑制PARP活性的有希望结果 (Griffin et al., 1998)。

土壤细菌的好氧生物降解: 发现一种土壤细菌能够利用4-甲基喹啉,与4-羟基-8-甲氧基-2-甲基喹啉密切相关,作为碳和能源的来源在好氧条件下,突显出潜在的环境应用 (Sutton et al., 1996)。

安全和危害

The safety and hazards of 4-Hydroxy-8-methoxy-2-methylquinoline are represented by the pictograms GHS05 and GHS07 . The hazard statements are H302 - Harmful if swallowed and H318 - Causes serious eye damage . The precautionary statements are P280 - Wear protective gloves/protective clothing/eye protection/face protection and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing . The hazard classifications are Acute Tox. 4 Oral - Harmful if swallowed and Eye Dam. 1 - Causes serious eye damage .

属性

IUPAC Name |

8-methoxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-9(13)8-4-3-5-10(14-2)11(8)12-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYYBMQABYVSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935451 | |

| Record name | 8-Methoxy-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-8-methoxy-2-methylquinoline | |

CAS RN |

15644-89-0 | |

| Record name | 8-Methoxy-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15644-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15644-89-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methoxy-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxy-2-methylquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

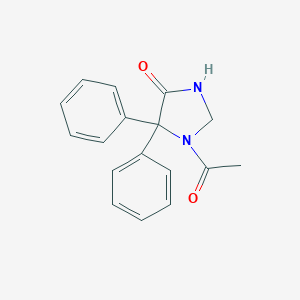

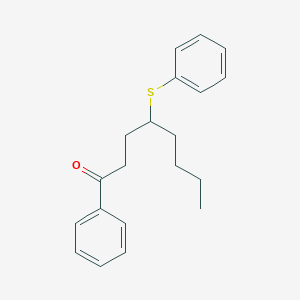

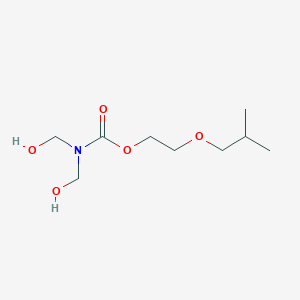

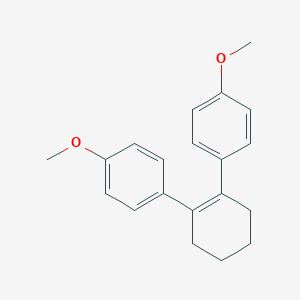

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)

![1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone](/img/structure/B96498.png)

![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)